- Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes, Current Organic Synthesis, 2022, 19(8), 923-929

Cas no 97165-77-0 (3,5-Dibromobenzonitrile)

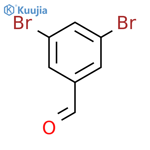

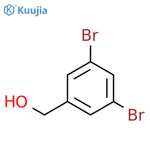

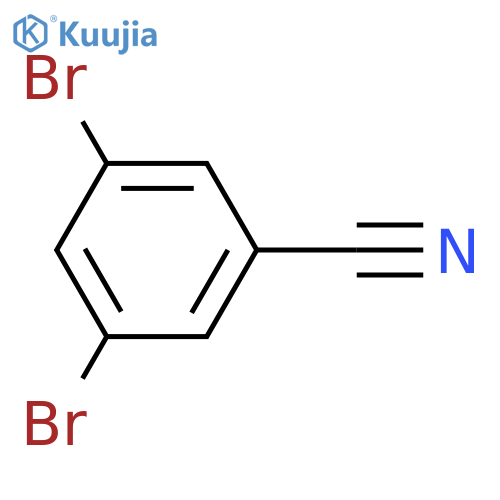

3,5-Dibromobenzonitrile structure

商品名:3,5-Dibromobenzonitrile

3,5-Dibromobenzonitrile 化学的及び物理的性質

名前と識別子

-

- 3,5-Dibromobenzonitrile

- Benzonitrile,3,5-dibromo-

- Benzonitrile, 3,5-dibromo-

- 3,5-dibromobenzenecarbonitrile

- PubChem3862

- Maybridge1_007794

- 3,5-dibromo-benzonitrile

- KSC493G8P

- HMS563K06

- QUJGDNCWTBTBQD-UHFFFAOYSA-N

- WT1562

- SBB055510

- RW3563

- TD1139

- OR29247

- FCH1322250

- AS02391

- BC002644

- AX8023288

- T

- 3,5-Dibromobenzonitrile (ACI)

- CS-W021811

- EN300-221297

- MFCD00178770

- SY032188

- DTXCID50334968

- AKOS005259306

- PS-7363

- 97165-77-0

- SCHEMBL200313

- AC-28542

- Z1269138219

- D5049

- DB-017581

- DTXSID80383944

-

- MDL: MFCD00178770

- インチ: 1S/C7H3Br2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H

- InChIKey: QUJGDNCWTBTBQD-UHFFFAOYSA-N

- ほほえんだ: N#CC1C=C(Br)C=C(Br)C=1

計算された属性

- せいみつぶんしりょう: 260.86117g/mol

- ひょうめんでんか: 0

- XLogP3: 3

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 回転可能化学結合数: 0

- どういたいしつりょう: 258.86322g/mol

- 単一同位体質量: 258.86322g/mol

- 水素結合トポロジー分子極性表面積: 23.8Ų

- 重原子数: 10

- 複雑さ: 150

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 2.06

- ゆうかいてん: 98.0 to 102.0 deg-C

- ふってん: 261.2±20.0 °C at 760 mmHg

- フラッシュポイント: 111.8±21.8 °C

- 屈折率: 1.662

- PSA: 23.79000

- LogP: 3.08328

3,5-Dibromobenzonitrile セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:warning

- 危害声明: H301+H311+H331-H315-H319

- 警告文: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501

- 危険物輸送番号:UN 3276

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S26; S36/37/39

-

危険物標識:

- リスク用語:R20/21/22

- 危険レベル:IRRITANT

- 包装グループ:III

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

3,5-Dibromobenzonitrile 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

3,5-Dibromobenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB145455-25 g |

3,5-Dibromobenzonitrile; 95% |

97165-77-0 | 25g |

€152.60 | 2022-06-12 | ||

| eNovation Chemicals LLC | Y1050459-100g |

Benzonitrile, 3,5-dibromo- |

97165-77-0 | 98% | 100g |

$190 | 2024-06-06 | |

| Enamine | EN300-221297-0.5g |

3,5-dibromobenzonitrile |

97165-77-0 | 95% | 0.5g |

$19.0 | 2023-09-16 | |

| Apollo Scientific | OR29247-25g |

3,5-Dibromobenzonitrile |

97165-77-0 | 25g |

£55.00 | 2025-02-19 | ||

| TRC | D426018-1g |

3,5-Dibromobenzonitrile |

97165-77-0 | 1g |

$ 60.00 | 2022-06-05 | ||

| BAI LING WEI Technology Co., Ltd. | 115558-25G |

3,5-Dibromobenzonitrile, 98% |

97165-77-0 | 98% | 25G |

¥ 1359 | 2022-04-26 | |

| abcr | AB145455-100 g |

3,5-Dibromobenzonitrile; 95% |

97165-77-0 | 100g |

€389.60 | 2022-06-12 | ||

| Fluorochem | 024164-5g |

3,5-Dibromobenzonitrile |

97165-77-0 | 97% | 5g |

£14.00 | 2022-02-28 | |

| Enamine | EN300-221297-0.25g |

3,5-dibromobenzonitrile |

97165-77-0 | 95% | 0.25g |

$19.0 | 2023-09-16 | |

| Enamine | EN300-221297-10.0g |

3,5-dibromobenzonitrile |

97165-77-0 | 95% | 10g |

$33.0 | 2023-05-03 |

3,5-Dibromobenzonitrile 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Imidazolium chloride , Hydroxyamine hydrochloride Solvents: Sulfolane ; 4 h, 120 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Ammonia , Oxygen Catalysts: Ruthenium (manganese oxide nanorod-supported) Solvents: 2-Methyl-2-butanol , Water ; 5.5 h, 0.5 MPa, 100 °C

リファレンス

- Atomically Dispersed Ru on Manganese Oxide Catalyst Boosts Oxidative Cyanation, ACS Catalysis, 2020, 10(11), 6299-6308

合成方法 3

はんのうじょうけん

1.1 Reagents: Ammonia , Oxygen Catalysts: Cobalt oxide (Co3O4) (reaction product with Vulcan XC72R and 1,10-phenanthroline) Solvents: 2-Methyl-2-butanol , Water ; 24 h, 5 bar, 130 °C

リファレンス

- Green synthesis of nitriles using non-noble metal oxides-based nanocatalysts, Nature Communications, 2014, 5,

合成方法 4

はんのうじょうけん

1.1 Reagents: Sodium bromide , Hydrogen peroxide , Hydrogen bromide

リファレンス

- Halogenation of benzene derivatives with electron-acceptor substituents under conditions generating electrophilic chlorine and bromine, Kimya Problemlari, 2009, (4), 676-679

合成方法 5

はんのうじょうけん

1.1 Reagents: Ammonia , Oxygen Catalysts: Boron nitride (sulfonated) Solvents: Water ; 8 h, 80 °C

リファレンス

- Method for synthesis of nitriles by ammoxidation of aromatic alcohols using metal-free sulfonated boron nitride as catalyst, India, , ,

3,5-Dibromobenzonitrile Raw materials

3,5-Dibromobenzonitrile Preparation Products

3,5-Dibromobenzonitrile 関連文献

-

Weisai Zu,Craig Day,Lanfeng Wei,Xin Jia,Liang Xu Chem. Commun. 2020 56 8273

-

Sanjay Telu,Joong-Hyun Chun,Fabrice G. Siméon,Shuiyu Lu,Victor W. Pike Org. Biomol. Chem. 2011 9 6629

-

Cheng-Hung Shih,P. Rajamalli,Cheng-An Wu,Ming-Jai Chiu,Li-Kang Chu,Chien-Hong Cheng J. Mater. Chem. C 2015 3 1491

-

Haoyu Li,Yuliang Liu,Shunsuke Chiba Chem. Commun. 2021 57 6264

-

Wei Li,Jiuyan Li,Di Liu,Fang Wang,Shufen Zhang J. Mater. Chem. C 2015 3 12529

97165-77-0 (3,5-Dibromobenzonitrile) 関連製品

- 626-17-5(Isophthalonitrile)

- 1210-12-4(9-Anthracenecarbonitrile)

- 613-46-7(naphthalene-2-carbonitrile)

- 623-26-7(1,4-Dicyanobenzene)

- 91-15-6(1,2-Dicyanobenzene)

- 86-53-3(1-Cyanonaphthalene)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:97165-77-0)3,5-Dibromobenzonitrile

清らかである:99%

はかる:250.0g

価格 ($):252.0